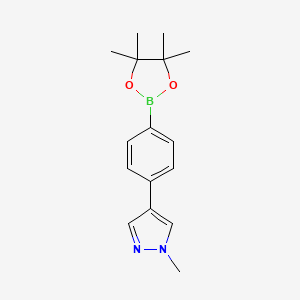

1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

説明

Molecular Formula: C₁₆H₂₁BN₂O₂ Molecular Weight: 284.16 g/mol CAS No.: 1607838-14-1 Structure: Comprises a pyrazole ring substituted with a methyl group at position 1 and a phenyl group at position 2. The phenyl group is further functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, a boron-containing cyclic ester critical for Suzuki-Miyaura cross-coupling reactions .

特性

IUPAC Name |

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-8-6-12(7-9-14)13-10-18-19(5)11-13/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKBWEUPESFUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkylation of 4-Pyrazoleboronic Acid Pinacol Ester

- Objective: Introduce the methyl group at the N1 position of the pyrazole ring before or after boronic ester formation.

-

- React 4-pyrazoleboronic acid pinacol ester (1.0 equiv.) with an alkyl halide (1.25 equiv.) such as methyl iodide or methyl bromide.

- Use potassium carbonate (K2CO3, 2.0 equiv.) as a base.

- Conduct the reaction in dry dimethylformamide (DMF) at 60 °C.

- Monitor reaction progress by thin-layer chromatography (TLC).

- After completion, extract with ethyl acetate, wash with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

Yields: Alkylation yields range between 32% and 68%, depending on the alkyl halide and reaction conditions.

Suzuki Coupling Reaction to Attach the Phenyl Group

- Objective: Couple the pyrazole boronic acid pinacol ester with a suitable aryl halide to form the desired biaryl structure.

-

- Combine aryl halide (1.0 equiv.), cesium carbonate (Cs2CO3, 1.5 equiv.), and the pyrazole boronic acid pinacol ester (1.5 equiv.) in dry DMF or dimethoxyethane (DME).

- Flush the mixture with nitrogen to maintain an inert atmosphere.

- Add palladium catalyst PdCl2(PPh3)2 (0.1 equiv.).

- Stir the reaction at 85–100 °C until complete conversion is observed by LC-MS.

- Work up by dilution with ethyl acetate, washing with water and brine, drying, filtering, and concentrating.

Representative Experimental Data

| Step | Reagents/Conditions | Product Yield | Notes |

|---|---|---|---|

| Alkylation of pyrazole boronic ester | 4-pyrazoleboronic acid pinacol ester, methyl iodide, K2CO3, DMF, 60 °C | 32–68% | Purification by flash column chromatography (FCC) |

| Suzuki coupling | Aryl halide, Cs2CO3, PdCl2(PPh3)2, DMF/DME, 85–100 °C | High yields | Anhydrous conditions, nitrogen atmosphere |

- Synthesis of 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole yielded 32% as a colorless oil after FCC purification.

Summary of Key Research Findings

- The alkylation of 4-pyrazoleboronic acid pinacol ester is efficient and allows for the introduction of various alkyl groups, including methyl, under mild conditions.

- Suzuki coupling under anhydrous and inert atmosphere conditions provides a reliable method to attach the phenyl substituent bearing the boronic acid pinacol ester moiety, enabling further synthetic transformations.

- The combination of these steps allows for modular synthesis and structural diversification of pyrazole derivatives for pharmaceutical and material science applications.

- Avoidance of water in Suzuki coupling is critical to prevent side reactions, especially when using sensitive aryl halides.

化学反応の分析

Types of Reactions

1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or vinyl-aryl compound.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, derivatives of 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole have been evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that modifications to the pyrazole ring could enhance binding affinity to cancer-related targets such as cyclooxygenases and farnesyl transferase receptors .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. A series of experiments conducted using standard methods such as the disk diffusion method revealed that certain derivatives of this pyrazole compound possess significant antibacterial effects. The presence of the boron moiety appears to contribute to the enhanced activity against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. In vivo studies using carrageenan-induced paw edema models demonstrated that compounds related to this compound exhibited substantial reductions in inflammation markers compared to control groups .

Synthetic Intermediates

This compound acts as an important synthetic intermediate in the preparation of more complex organic molecules. The boron-containing group allows for various coupling reactions, making it a versatile building block in organic synthesis. For example, it can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds with potential applications in pharmaceuticals and agrochemicals .

Material Science

In material science, the incorporation of boron-containing compounds like this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique electronic properties imparted by the boron moiety can also lead to improved performance in electronic applications .

Case Study 1: Anticancer Evaluation

A study published in the International Journal of Pharmaceutical Sciences Review and Research explored the anticancer potential of various pyrazole derivatives. The researchers synthesized several compounds based on the structure of this compound and evaluated their cytotoxicity against different cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Activity Assessment

In another investigation focused on antimicrobial efficacy, researchers tested the compound against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives displayed significant inhibition zones compared to control antibiotics. This study highlights the potential application of these compounds in developing new antimicrobial agents .

作用機序

The mechanism of action of 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product.

類似化合物との比較

Key Findings from Research

Synthetic Efficiency :

- The target compound’s synthesis (52% yield) is more efficient than analogs like 1-(2-(pyrrolidin-1-yl)ethyl)-substituted pyrazole (15% yield) .

- Bulkier substituents (e.g., isopropyl) require prolonged reaction times and excess reagents, reducing practicality .

Electronic and Steric Effects :

- Electron-withdrawing groups (e.g., fluorine in CID 133613568 ) enhance electrophilic reactivity, improving cross-coupling efficiency.

- Steric hindrance from substituents (e.g., pyrrolidin-ethyl ) lowers yields due to reduced accessibility of the boronate group.

Biological Activity :

- The methyl group in the target compound balances lipophilicity and bioavailability, making it suitable for oral drugs .

- Fluorinated derivatives (e.g., CID 133613568) may exhibit enhanced metabolic stability .

Catalytic Systems :

- Pd(dppf)Cl₂·CH₂Cl₂ is widely used for the target compound , while Pd₂(dba)₃/X-Phos is preferred for trifluoromethyl-substituted analogs .

Discussion of Critical Differences

- Reactivity : The dioxaborolane group enables Suzuki coupling in all analogs, but substituents modulate reactivity. For example, electron-deficient aryl groups (e.g., trifluoromethyl ) accelerate coupling rates.

- Applications :

- Safety : The target compound has moderate hazard ratings (H302, H312, H332), whereas fluorinated analogs may pose additional environmental risks .

生物活性

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole (CAS No. 761446-44-0) is a compound that exhibits significant biological activity due to its unique structural features. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is CHBNO, with a molecular weight of 208.07 g/mol. It has a melting point range of 59-64 °C and a boiling point of approximately 308.3 °C at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 208.07 g/mol |

| Melting Point | 59-64 °C |

| Boiling Point | 308.3 °C |

| Density | 1.05 g/cm³ |

Antidepressant Effects

Recent studies have indicated that pyrazole derivatives exhibit antidepressant-like effects in animal models. For instance, compounds similar to the one in focus have been shown to significantly reduce immobility time in the Tail Suspension Test (TST) and the Forced Swim Test (FST), suggesting an increase in serotonergic activity . Specifically, the compound's structure allows it to interact with serotonin receptors, which is essential for mood regulation.

The antidepressant activity of this compound appears to be mediated through the modulation of serotonin levels in the brain. This is evidenced by the increased swimming time in FST without changes in climbing behavior—indicating a potential serotonergic mechanism rather than noradrenergic pathways .

Study on Antidepressant Activity

In a controlled study involving various pyrazole derivatives, it was found that certain compounds significantly shortened immobility time compared to control groups. The results suggested that these compounds could serve as potential antidepressants due to their ability to enhance serotonergic neurotransmission .

Inhibition Studies

Research has also highlighted the role of organoboron compounds like this pyrazole derivative in inhibiting specific synthetases involved in metabolic pathways. These inhibitors can offer insights into new therapeutic strategies for various diseases . The presence of boron in its structure enhances its reactivity and interaction with biological molecules.

Q & A

Q. What are the optimal synthetic routes for preparing 1-methyl-4-(4-boronated phenyl)pyrazole derivatives, and how can purity be ensured?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester group for functionalization. For example, intermediates like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives are coupled with halogenated pyrazole precursors under Pd catalysis (e.g., Pd(PPh₃)₄) in deoxygenated solvents like DMF/water mixtures . Key steps include:

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product.

- Purity Validation: Confirm via HPLC (≥98% purity) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

- Critical Note: Adjust reaction time and temperature (e.g., 80–100°C) to minimize by-products like deboronation .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at N1 and boronate ester at C4). FT-IR can identify B-O stretching (~1350 cm⁻¹) .

- X-ray Crystallography: Resolve crystal packing and dihedral angles between the pyrazole and phenyl rings (e.g., angles ~35–63° observed in similar compounds) .

- Computational Analysis: Employ DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals and predict reactivity .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer:

- Store at –20°C under inert gas (argon) to prevent hydrolysis of the boronate ester.

- Use amber vials to avoid photodegradation. Monitor stability via periodic NMR checks for B-O bond integrity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Substituents like –NO₂ on the phenyl ring enhance electrophilicity, accelerating coupling but risking boronate ester hydrolysis.

- Steric Effects: Bulky groups (e.g., –CF₃) at the phenyl para position reduce reaction yields due to hindered Pd coordination. Optimize using bulky ligands (e.g., SPhos) .

- Case Study: Compare coupling efficiency of 3-CF₃-substituted vs. unsubstituted analogs using kinetic studies (GC-MS monitoring) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:

- Dynamic Effects: Variable-temperature NMR (VT-NMR) can clarify splitting caused by restricted rotation (e.g., hindered aryl-pyrazole bond rotation at low temps) .

- 2D Techniques: Use HSQC and HMBC to assign overlapping signals. For example, HMBC correlations between pyrazole C4 and phenyl protons confirm connectivity .

- Contradiction Example: Discrepancies in ¹H NMR integration ratios may arise from paramagnetic impurities; repeat with EDTA-washed samples .

Q. What strategies are effective for evaluating biological activity, given the compound’s potential as a kinase inhibitor?

Methodological Answer:

- In Vitro Assays: Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization (FP) assays. IC₅₀ values <1 µM suggest high potency .

- Structure-Activity Relationship (SAR): Introduce substituents (e.g., –OCH₃, –F) to the phenyl ring and correlate with binding affinity via molecular docking (AutoDock Vina) .

- Metabolic Stability: Perform microsomal stability assays (human liver microsomes) to assess susceptibility to oxidative degradation .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use QikProp (Schrödinger) to calculate logP (target ~3.5 for optimal permeability) and PSA (<90 Ų for blood-brain barrier penetration) .

- Docking Simulations: Identify key interactions (e.g., hydrogen bonds with kinase hinge regions) using crystal structures (PDB: 1M17) .

- Toxicity Screening: Apply Derek Nexus to flag structural alerts (e.g., boronate ester hydrolysis products) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrazole-boronate esters?

Methodological Answer:

- Root Cause Analysis: Compare reaction conditions (e.g., Pd catalyst loading, solvent purity). For example, Pd(OAc)₂ vs. PdCl₂(dppf) may alter yields by 15–20% .

- Reproducibility Protocol: Standardize reagent sources (e.g., anhydrous K₃PO₄) and degassing methods (freeze-pump-thaw vs. N₂ sparging) .

- Case Study: Replicate the synthesis of 5-CF₃ analogs under varying conditions to isolate optimal parameters .

Q. What explains variations in antimicrobial activity data across structurally similar pyrazole derivatives?

Methodological Answer:

- Bioassay Variability: Standardize MIC testing using CLSI guidelines (e.g., Mueller-Hinton agar for bacteria) .

- Membrane Permeability: Measure logD (octanol-water) to correlate lipophilicity with Gram-negative vs. Gram-positive activity .

- Resistance Mechanisms: Test against efflux pump-deficient strains (e.g., E. coli ΔacrB) to identify pump-mediated resistance .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。